REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](Cl)=[O:16].C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:15](=[O:16])[C:14]2[CH:18]=[CH:19][CH:20]=[C:12]([C:11]([F:10])([F:21])[F:22])[CH:13]=2)[CH:6]=[CH:7][C:8]=1[CH3:9]
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Name
|
|
Quantity
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5.51 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(N)C=CC1C
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Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
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Name
|
|
Quantity
|
4.54 mL
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Type
|
reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at RT for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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All volatile components were removed under reduced pressure
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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STIRRING
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Details
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the filtrate was stirred into 100 ml of 1 M hydrochloric acid
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Type
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CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C=CC1C)NC(C1=CC(=CC=C1)C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |